Diphenyl trithiocarbonate
CAS No.: 2314-54-7
Cat. No.: VC21334086
Molecular Formula: C13H10S3
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2314-54-7 |
---|---|
Molecular Formula | C13H10S3 |
Molecular Weight | 262.4 g/mol |
IUPAC Name | bis(phenylsulfanyl)methanethione |
Standard InChI | InChI=1S/C13H10S3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Standard InChI Key | UHXNHMBEGXLRMF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Introduction
Chemical Identification and Fundamental Properties
Diphenyl trithiocarbonate is an organosulfur compound with distinct chemical characteristics. It is formally identified by the Chemical Abstracts Service (CAS) registry number 2314-54-7 and possesses the molecular formula C13H10S3, corresponding to a molecular weight of 262.42 g/mol . Within chemical databases, this compound is also associated with specific identifiers including NSC Number 157932, DSSTox Substance ID DTXSID50945816, and Wikidata identifier Q82923264 .
The compound is known by several synonyms in chemical literature, including phenyl trithiocarbonate, bis(phenylsulfanyl)methanethione, carbonotrithioic acid diphenyl ester, and diphenyl carbonotrithioate . These alternative nomenclatures reflect different systems of chemical naming but refer to the same molecular entity.
Structural Characteristics
The molecular structure of diphenyl trithiocarbonate features a central trithiocarbonate group (C=S with two additional sulfur atoms) to which two phenyl groups are attached through sulfur linkages. This arrangement creates a molecule with distinctive chemical reactivity and physical properties. The presence of the trithiocarbonate functional group (-CS3-) contributes significantly to the compound's chemical behavior and potential applications.
Physical and Chemical Properties
Diphenyl trithiocarbonate belongs to the broader class of trithiocarbonate compounds, which are characterized by their distinctive reactivity patterns and versatile applications in organic synthesis. Trithiocarbonates generally exhibit high reactivity toward nucleophiles and can participate in various chemical transformations, making them valuable building blocks in synthetic chemistry.
Reactivity Profile
As a member of the trithiocarbonate family, diphenyl trithiocarbonate likely shares common reactivity patterns with related compounds. Trithiocarbonates can be efficiently incorporated into various organic compounds and pharmaceutical agents, demonstrating their synthetic utility and versatility . The central thiocarbonyl (C=S) group in trithiocarbonates displays distinctive reactivity compared to carbonyl groups, particularly toward nucleophilic addition reactions.
Applications and Utilization
Industrial Applications
Trithiocarbonates, including compounds structurally related to diphenyl trithiocarbonate, have found diverse applications in industrial contexts. These compounds have been employed in surface and colloidal nanotechnology, where they can modify surface properties and facilitate the formation of stable colloids . Additionally, they serve as effective reagents for platinum group metals flotation processes, highlighting their utility in mineral processing and metallurgical applications .
The versatility of trithiocarbonates extends to their use as electrolyte additives in lithium batteries, where they can enhance performance characteristics and stability . Furthermore, these compounds have proven valuable in monodisperse surface modification processes and in polymer formation, demonstrating their broad applicability in materials science and chemical engineering .
Pharmaceutical and Biological Applications
Perhaps the most promising aspect of trithiocarbonates, including potential applications of diphenyl trithiocarbonate, lies in their biological and pharmaceutical activities. Trithiocarbonate compounds represent a promising class of pharmaceutical therapeutic agents with diverse biological activities . Scientific research has revealed that these compounds can function as:
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Biological toxicants with selective antimicrobial properties
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Anti-radiation agents in murine models
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Antitumor agents with potential anticancer applications
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Inhibitors for carbonic anhydrase, an important enzyme target in various therapeutic contexts
These diverse biological activities underscore the potential pharmacological significance of trithiocarbonates and suggest that diphenyl trithiocarbonate may possess similar valuable properties.
Chemical Analysis and Characterization Techniques
Trithiocarbonate compounds, including potential analyses of diphenyl trithiocarbonate, can be characterized through various analytical techniques. The structural and chemical properties of these compounds can be elucidated through:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR analyses, which provide valuable information about the hydrogen and carbon environments within the molecule
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Infrared (IR) spectroscopy, which can identify characteristic functional group absorptions, particularly the distinctive thiocarbonyl (C=S) stretching vibrations
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Mass spectrometry (MS), which provides molecular weight confirmation and fragmentation patterns
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X-ray crystallography, which can definitively establish the three-dimensional structure and conformational characteristics of the compound
These analytical approaches collectively provide a comprehensive characterization of trithiocarbonate compounds, enabling precise structural determination and authentication.
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